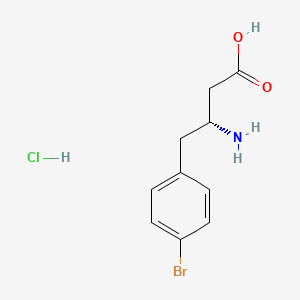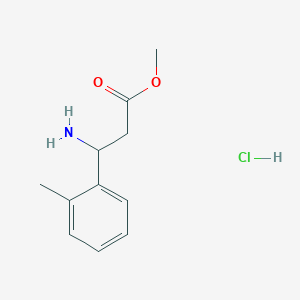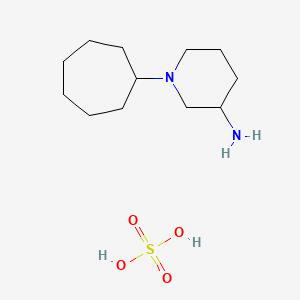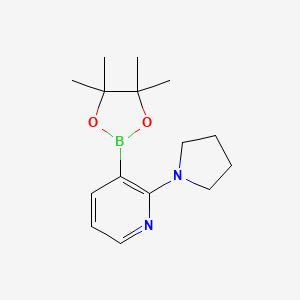
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the preparation of pinacol boronic esters, which serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is not as well developed. A radical approach is utilized for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method allows for the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Molecular Structure Analysis
O=C(CCC1=CC=C(C=C1)Br)O In simplified terms, it consists of a butanoic acid backbone with a 4-bromophenyl group attached .
Chemical Reactions Analysis
Protodeboronation of unactivated alkyl boronic esters is a key reaction for this compound. It proceeds via a radical chain reaction, allowing for the removal of the boron moiety. Additionally, the compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Scientific Research Applications
Crystal Engineering
Gamma amino acids, like Baclofen, have been studied for their utility in crystal engineering. Multicomponent crystals formed between Baclofen and various acids were analyzed for their crystal structure, thermal analysis, and specific intermolecular interactions. These findings suggest the potential of gamma amino acids in designing new material properties through crystal engineering techniques (Báthori & Kilinkissa, 2015).
Synthesis of Pharmacologically Active Substances
Research on the synthesis of β-substituted γ-aminobutyric acid derivatives, including Phenibut and Baclofen, highlights the interest in these compounds for their pharmacological activities. The study detailed the synthesis and structural analysis of a series of 3,4-disubstituted aminobutyric acids, indicating the significance of such compounds in developing new pharmacologically active substances (Vasil'eva et al., 2016).
Fluorescent Amino Acids
The synthesis of fluorescent d-amino acids with specific aromatic side chains demonstrates the potential of amino acids as fluorescent probes. These amino acids can be incorporated into peptides for bioimaging and diagnostic purposes, showing the utility of modified amino acids in biomedical research (Maity, Honcharenko, & Strömberg, 2015).
Biosynthesis and Enzyme Catalysis
A study on the biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. demonstrates the role of enzyme catalysis in producing chiral amines. This research highlights the potential of biocatalysis in synthesizing key intermediates for pharmaceuticals, which could extend to the synthesis and application of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (Tang et al., 2019).
properties
IUPAC Name |
(3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGXLUXLGZZSC-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661579 | |
| Record name | (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride | |
CAS RN |
331763-73-6 | |
| Record name | (3R)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)

![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)


![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)
